Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate
Overview
Description
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities
Scientific Research Applications
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties
Mechanism of Action
Target of Action
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures for designing antimicrobial agents that are active toward different clinically approved targets . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound interacts with various targets in the body, leading to a range of biological responses.
Biochemical Pathways
Benzofuran derivatives have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf- κβ4 and the muscarinic m3 receptor . This suggests that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
The wide array of biological activities exhibited by benzofuran derivatives suggests that the compound may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is stable at room temperature .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to exhibit potent antibacterial activity
Cellular Effects
It is known that benzofuran derivatives can have significant effects on cell function
Molecular Mechanism
Some benzofuran derivatives have been shown to inhibit Src kinase , suggesting that Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate may also interact with this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another compound used for skin conditions.
Angelicin: Known for its antimicrobial properties.
Uniqueness
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the C-6 position and the ester group at the C-2 position make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDFXHIWFFMOFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.